Bexarotene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMQTYZDKMPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040619 | |
| Record name | Bexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Off-white to white powder | |
CAS No. |
153559-49-0 | |
| Record name | Bexarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bexarotene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bexarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bexarotene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEXAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231 °C | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Bexarotene Action
Retinoid X Receptor (RXR) Agonism and Isoform-Specific Binding
Bexarotene (B63655) is recognized as a potent and selective third-generation retinoid that functions as an RXR agonist. nih.govwikipedia.org It demonstrates a high degree of selectivity for RXR subtypes with minimal affinity for Retinoic Acid Receptors (RARs), exhibiting over 300-fold greater selectivity for RXRs. medchemexpress.comtocris.com This selective activation of RXRs is central to its biological activity.
The Retinoid X Receptor family consists of three distinct isoforms: RXRα, RXRβ, and RXRγ. nih.govdrugbank.com These isoforms are expressed differentially across various body tissues where they serve as transcriptional regulators. mdpi.com this compound effectively binds to and activates all three of these receptor subtypes. drugbank.com Research has quantified the binding affinity and activation potency of this compound for each RXR isoform, demonstrating its role as a pan-RXR agonist.
| RXR Isoform | Binding Affinity (Kd) | Activation Potency (EC50) |
|---|---|---|
| RXRα | 14 ± 2 nM nih.gov | 33 nM medchemexpress.comtocris.com |
| RXRβ | 21 ± 4 nM nih.gov | 24 nM medchemexpress.comtocris.com |
| RXRγ | 29 ± 7 nM nih.gov | 25 nM medchemexpress.comtocris.com |
Dynamics of Nuclear Receptor Heterodimerization
RXR is a unique nuclear receptor due to its ability to form heterodimers with a wide range of other nuclear receptors. nih.gov These partnerships are fundamental to its function in regulating gene expression. nih.govresearchgate.net RXR heterodimers are broadly classified into two categories based on their response to ligands: permissive and non-permissive. nih.govnih.gov Permissive heterodimers can be activated by a ligand for either RXR or its partner receptor. In contrast, non-permissive heterodimers are activated only by a ligand specific to the partner receptor, with the RXR ligand having no effect on its own but potentially contributing to synergistic activation. nih.gov
The heterodimer formed between RXR and the Retinoic Acid Receptor (RAR) is characterized as non-permissive. mdpi.com this compound's molecular action is highly specific, showing very limited affinity for RARs, with an EC50 value reported to be greater than 10,000 nM. medchemexpress.com This selectivity minimizes direct activation of RAR-mediated pathways.
RXR forms a permissive heterodimer with the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov This partnership allows for gene expression to be activated by agonists for either receptor. nih.gov Interestingly, detailed studies using hydrogen/deuterium exchange (HDX) mass spectrometry have revealed a more complex interaction. These studies showed that this compound can bind directly to PPARγ, even in the absence of RXRα. nih.govnih.gov Furthermore, functional assays demonstrated that this compound acts as a PPARγ antagonist, capable of altering the transactivation induced by the PPARγ agonist rosiglitazone. nih.govresearchgate.netnih.gov
The RXR-Liver X Receptor (LXR) heterodimer is another example of a permissive partnership. mdpi.comnih.gov Activation of this complex by this compound has been shown to be dependent on the presence of LXR. nih.gov Research in murine models has demonstrated that this compound's effect on the RXR/LXR heterodimer exhibits gene-specific permissivity. nih.gov In the liver, this compound treatment leads to the activation of LXR target genes involved in lipogenesis, such as SREBP1c, FAS, and SCD1. nih.govnih.gov However, this activation does not extend to LXR target genes that regulate cholesterol homeostasis. nih.gov
RXR's role as a promiscuous dimerization partner extends to several other nuclear receptors. It forms permissive heterodimers with receptors such as the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR). nih.govnih.gov In addition to RARs, RXR forms non-permissive heterodimers with the Vitamin D Receptor (VDR) and the Thyroid Hormone Receptor (TR). patsnap.comnih.gov The activation dynamics of these various heterodimers are crucial in mediating the diverse biological effects of this compound.
| Heterodimer Partner | Classification | Effect of this compound Binding |
|---|---|---|
| Retinoic Acid Receptor (RAR) | Non-permissive mdpi.com | Minimal direct activation due to low binding affinity for RAR. medchemexpress.com |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Permissive nih.gov | Activates the heterodimer via RXR; also identified as a direct PPARγ antagonist. nih.govnih.gov |
| Liver X Receptor (LXR) | Permissive mdpi.comnih.gov | Activates the heterodimer, leading to selective upregulation of hepatic lipogenic genes. nih.gov |
| Farnesoid X Receptor (FXR) | Permissive nih.govnih.gov | Activates the heterodimer. |
| Vitamin D Receptor (VDR) | Non-permissive patsnap.comnih.gov | Does not activate the heterodimer alone. |
| Thyroid Hormone Receptor (TR) | Non-permissive patsnap.comnih.gov | Does not activate the heterodimer alone. |
Transcriptional Regulation and Gene Expression Modulation
This compound exerts its biological effects primarily by functioning as a selective agonist for Retinoid X Receptors (RXRs), which are ligand-activated transcription factors. proquest.com Upon binding this compound, RXRs undergo a conformational change that facilitates their dimerization, either as homodimers (RXR/RXR) or, more commonly, as heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), and Thyroid Hormone Receptors (TRs). patsnap.com This receptor-ligand complex then binds to specific DNA sequences known as response elements located in the promoter regions of target genes. patsnap.com This interaction initiates a cascade of events leading to the modulation of gene transcription, thereby altering the expression of proteins that govern a wide array of cellular processes, including differentiation, proliferation, and apoptosis. nih.govmdpi.com
Impact on Genes Governing Cellular Differentiation
This compound's activation of RXRs plays a significant role in regulating the expression of genes that control cellular differentiation. In the context of myoblast differentiation, this compound has been shown to promote the fusion of myoblasts into mature myotubes. nih.govnih.gov This process is linked to its ability to regulate the expression of specific isoforms of Akt/PKB, a key signaling molecule in myogenesis. nih.gov
In neuronal development, this compound-activated RXRs influence signaling pathways associated with neurogenesis and the development of neuron projections. nih.gov Studies using chromatin immunoprecipitation sequencing (ChIP-Seq) have identified genomic sites where this compound enhances RXR binding. nih.gov A significant portion of these sites corresponds to genes associated with neuronal differentiation, neurite growth, and neuritogenesis. Notably, approximately 30% of these target genes are themselves transcription factors or chromatin modifiers, suggesting that this compound can indirectly orchestrate complex gene networks to drive the differentiation process. nih.gov
Influence on Genes Controlling Cell Proliferation
A key mechanism of this compound's anti-cancer activity is its ability to inhibit cell proliferation by modulating the expression of critical cell cycle regulators. proquest.comnih.gov Research has demonstrated that this compound can induce cell cycle arrest in either the G1 or G2/M phase. proquest.comresearchgate.net This arrest is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors.
For instance, this compound treatment has been shown to increase the mRNA levels of CDKN1A, the gene encoding the p21 protein. patsnap.comnih.govnih.gov The p21 protein is a potent CDK inhibitor that halts cell cycle progression. patsnap.comnih.gov The ligand-activated RXR homodimer can directly bind to the promoter region of the CDKN1A gene to upregulate its expression. nih.gov Furthermore, this compound can upregulate other cell cycle inhibitors, such as p27, and downregulate the expression of proteins that promote cell cycle progression, like cyclin D1. proquest.compatsnap.com In ovarian cancer cell lines, this compound treatment led to decreased expression of cell cycle-related proteins and an increase in the sub-G1 cell population, indicative of cell cycle arrest and apoptosis. nih.gov
Induction of Apoptosis Pathways in Malignant Cells
This compound is a potent inducer of apoptosis, or programmed cell death, in various malignant cell types. patsnap.comnih.gov This is a crucial component of its therapeutic effect. The induction of apoptosis is mediated by the modulation of several key genes and proteins within the apoptotic cascade.
A primary mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies in cutaneous T-cell lymphoma (CTCL) cell lines have shown that this compound treatment leads to the activation of caspase-3. aacrjournals.orgnih.gov Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-Ribose) polymerase (PARP), a hallmark of apoptosis. proquest.comaacrjournals.orgnih.gov In some cancer cells, such as ovarian cancer, this compound can induce a form of cell death called pyroptosis through the activation of caspase-4. nih.gov
This compound also regulates the expression of proteins in the Bcl-2 family, which control mitochondrial-mediated apoptosis. It has been shown to upregulate pro-apoptotic factors like BAX and downregulate anti-apoptotic proteins such as Bcl-2 and survivin. proquest.compatsnap.comresearchgate.netnih.gov The downregulation of survivin, in particular, has been consistently observed in this compound-treated CTCL cells. aacrjournals.orgnih.gov
| Cell Line Type | Protein/Pathway Affected | Observed Effect | Reference |
|---|---|---|---|
| Cutaneous T-Cell Lymphoma (CTCL) | Caspase-3 | Activation | aacrjournals.orgnih.gov |
| Cutaneous T-Cell Lymphoma (CTCL) | Poly(ADP-Ribose) Polymerase (PARP) | Cleavage | aacrjournals.orgnih.gov |
| Cutaneous T-Cell Lymphoma (CTCL) | Survivin | Downregulation | aacrjournals.orgnih.gov |
| Cutaneous T-Cell Lymphoma (CTCL) | BAX | Upregulation / Activation | patsnap.comresearchgate.net |
| Ovarian Cancer | Caspase-4 | Activation | nih.gov |
| Acute Myeloid Leukemia (AML) | Caspase-8 | Activation | proquest.com |
Modulation of Lipid Metabolism-Related Gene Expression (e.g., ABCA1, LPL)
Beyond its effects on cell growth and death, this compound significantly influences lipid metabolism by regulating the expression of key genes through RXR activation. patsnap.com Two important genes in this context are ATP-binding cassette transporter A1 (ABCA1) and lipoprotein lipase (B570770) (LPL).
ABCA1 is a crucial membrane transporter involved in the reverse cholesterol transport pathway, mediating the efflux of cholesterol from cells to form high-density lipoprotein (HDL). nih.gov LPL is a key enzyme that hydrolyzes triglycerides from chylomicrons and very low-density lipoproteins (VLDL). patsnap.comnih.gov By activating RXRs, which can form heterodimers with other nuclear receptors involved in lipid sensing like Liver X Receptors (LXRs), this compound modulates the transcription of these genes. patsnap.comnih.gov This regulation underlies some of the metabolic side effects observed with this compound therapy, such as changes in triglyceride and cholesterol levels. patsnap.com
Downstream Intracellular Signaling Pathways Mediated by this compound
The transcriptional changes induced by this compound initiate a cascade of downstream intracellular signaling events. These pathways further propagate the compound's effects on cellular function. One of the critical pathways modulated by this compound is the Akt/Protein Kinase B (PKB) signaling axis.
Regulation of Akt/Protein Kinase B (PKB) Isoform-Specific Expression
The Akt/PKB signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism. researchgate.net The Akt family comprises three distinct but highly homologous isoforms: Akt1, Akt2, and Akt3. While they share some functions, they also have unique, non-redundant roles.
Research has revealed that this compound can specifically regulate the expression of Akt isoforms. In the context of myoblast differentiation, this compound was found to significantly increase the expression of the Akt2 isoform, while having no effect on Akt1 or Akt3. nih.gov This isoform-specific regulation is crucial for this compound's ability to promote myoblast differentiation and fusion into myotubes. nih.govnih.gov Further studies confirmed that Akt2 is important for this compound-enhanced myogenic differentiation. nih.gov This demonstrates a sophisticated layer of regulation where this compound, through RXR activation, can selectively engage specific downstream signaling components to achieve a precise biological outcome.
| Cellular Context | Akt Isoform | Effect of this compound | Functional Outcome | Reference |
|---|---|---|---|---|
| Myoblast Differentiation | Akt1 | No significant change in expression | Promotes myoblast differentiation and fusion | nih.gov |
| Akt2 | Significant increase in expression | |||
| Akt3 | No significant change in expression |
Interactions with the Wnt/β-catenin Signaling Cascade
Recent research has illuminated a connection between this compound and the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis. A study utilizing a zebrafish model demonstrated that exposure to this compound leads to a significant upregulation in the transcriptional expression of genes associated with the Wnt signaling pathway. nih.gov This activation was linked to observable developmental defects in the zebrafish embryos, particularly in the heart and liver. nih.gov The study further substantiated this link by showing that the co-administration of IWR-1, an inhibitor of the Wnt pathway, could effectively rescue these developmental abnormalities. nih.gov These findings suggest that this compound can directly or indirectly activate the Wnt/β-catenin cascade, a mechanism that may contribute to both its therapeutic effects and potential side effects. nih.gov
Modulation of Toll-like Receptor (TLR)/Myeloid Differentiation Factor (MyD) 88-Dependent Pathways
This compound has been shown to exert anti-inflammatory effects by modulating signaling pathways integral to the innate immune response. Specifically, it can suppress the Toll-like receptor 4 (TLR4)/Myeloid Differentiation Factor 88 (MyD88)-dependent signaling pathway in the central nervous system. nih.gov In a mouse model of lipopolysaccharide (LPS)-induced inflammatory pain, this compound treatment prevented hyperalgesia by inhibiting this key inflammatory cascade. nih.gov The administration of this compound counteracted the LPS-induced increase in the expression of TLR4, MyD88, and downstream signaling molecules, including phosphorylated TAK1, NF-κB p65, and cyclooxygenase-2 (COX-2). nih.gov This suppression of the TLR4/MyD88 pathway ultimately led to reduced levels of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and interleukin-1β (IL-1β) in the brain and spinal cord. nih.gov
Complex Cross-talk with Additional Signaling Networks
The mechanism of action of this compound is not limited to a single pathway but involves a complex interplay with various other signaling networks. This cross-talk is crucial for its diverse biological activities.
TrkB Signaling: Studies have revealed a cross-talk between this compound's effects and the Tropomyosin receptor kinase B (TrkB) signaling pathway. nih.gov In certain contexts, pharmacological targeting of the TrkB receptor can prevent neurotoxic effects associated with high concentrations of this compound. nih.gov
Nuclear Receptor Signaling: As an RXR agonist, this compound's activity is inherently linked to the signaling of other nuclear receptors that form heterodimers with RXR. This results in crossover activity with pathways such as the Retinoic Acid Receptor (RAR), Thyroid Hormone Receptor (TR), and Liver X Receptor (LXR) signaling. mdpi.com
Insulin (B600854) Signaling Pathway: this compound has been observed to have a protective effect against amyloid-β-induced impairment through the insulin signaling pathway, suggesting an enhancement of insulin receptor sensitivity. nih.gov
Transforming Growth Factor-beta (TGF-β) Signaling: In the context of cutaneous T-cell lymphoma (CTCL), this compound is known to inhibit the proliferation of malignant cells through the TGF-β pathway. medicaljournalssweden.se
| Signaling Pathway | Interaction with this compound | Observed Outcome |
| Wnt/β-catenin | Upregulation of pathway-related gene transcription. nih.gov | Can induce developmental defects in zebrafish embryos. nih.gov |
| TLR4/MyD88 | Suppression of the signaling cascade in the CNS. nih.gov | Prevention of inflammatory pain and reduction of inflammatory mediators. nih.gov |
| TrkB | Cross-talk identified, with TrkB agonists showing protective effects against this compound-induced neurotoxicity. nih.gov | Modulation of this compound's downstream effects. nih.gov |
| RAR, TR, LXR | Crossover activity due to RXR heterodimerization. mdpi.com | Contributes to the broad biological effects and side-effect profile of this compound. mdpi.com |
| Insulin Signaling | Enhances insulin receptor sensitivity and protects against amyloid-β impairment. nih.gov | Potential neuroprotective effects. |
| TGF-β | Mediates inhibition of proliferation in malignant T-cells. medicaljournalssweden.se | Contributes to the anti-cancer effects in CTCL. medicaljournalssweden.se |
Epigenetic Modifications Induced by this compound
This compound's influence extends to the epigenetic level, where it can induce significant changes in chromatin structure and gene accessibility, thereby reprogramming the transcriptional landscape of the cell.
The activity of this compound is closely linked to the state of histone acetylation, a key epigenetic mark for transcriptionally active chromatin. The combination of this compound with histone deacetylase inhibitors (HDACIs), such as vorinostat, results in a cooperative activation of gene transcription. nih.gov HDACIs work by preventing the removal of acetyl groups from histones, which maintains a less compact chromatin structure, allowing transcription factors to access DNA more readily. ijbcp.com The synergistic effect observed when combining this compound with an HDACI suggests that this compound's ability to activate RXR-mediated transcription is enhanced in a more open chromatin environment, highlighting a functional correlation between RXR signaling and histone acetylation status. nih.gov
As an RXR agonist, this compound directly influences the RXR-controlled cistrome (the genome-wide set of RXR binding sites) and the transcriptome (the complete set of RNA transcripts). Upon activation by this compound, RXRs, typically as heterodimers with other nuclear receptors, bind to specific DNA sequences and recruit the necessary transcriptional machinery. nih.gov
Pharmacological Investigations and Compound Disposition
Aspects of Oral Absorption and Systemic Bioavailability
Following oral administration, bexarotene (B63655) is absorbed, with peak plasma concentrations typically reached in approximately two hours. dermnetnz.orgdrugs.comdrugs.com The terminal half-life of the compound is about seven hours. fda.govdrugs.com Studies have indicated that the systemic exposure to this compound is generally dose-dependent, although it can be less than proportional at higher doses. fda.gov
The presence of food in the gastrointestinal tract significantly influences the absorption of this compound. Administration with a fat-containing meal enhances its bioavailability. drugs.comdrugs.com Research has shown that plasma this compound Area Under the Curve (AUC) and maximum concentration (Cmax) values were 35% and 48% higher, respectively, when taken with a meal rich in fat compared to administration with a glucose solution. fda.govdrugs.com This increased absorption is a critical factor in its systemic availability. Due to its poor aqueous solubility, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning its absorption is limited by its low solubility. mdpi.com
| Parameter | Increase with Fat-Containing Meal |
|---|---|
| AUC (Area Under the Curve) | 35% |
| Cmax (Maximum Concentration) | 48% |
Systemic and Tissue Distribution Profiles
The distribution of this compound into various body tissues and fluids has not been fully evaluated in humans. drugs.com However, animal studies in rats have shown that after oral administration, this compound and/or its metabolites are widely distributed, with the highest concentrations found in the gastrointestinal tract, liver, and kidney. fda.gov
This compound is extensively bound to plasma proteins, with a binding rate greater than 99%. dermnetnz.orgfda.govdrugs.com The specific plasma proteins to which this compound binds have not been fully identified. fda.govdrugs.com This high degree of protein binding is a significant pharmacokinetic characteristic, as it can influence the drug's distribution and availability to target tissues. frontiersin.org
There is evidence suggesting that this compound can cross the blood-brain barrier, although its efficiency in doing so may differ between species. Studies in rodent models of neurological diseases like Huntington's and Alzheimer's disease have indicated that this compound is a lipophilic molecule that readily penetrates the central nervous system. nih.govnih.gov However, research involving healthy human subjects suggests that this compound does not efficiently cross the blood-brain barrier in humans. nih.gov This discrepancy may imply that therapeutic effects observed in neurological conditions in humans could stem from peripheral actions or alterations in blood-brain barrier function in diseased states. nih.gov
Biotransformation Pathways and Metabolite Formation
This compound is primarily eliminated through the hepatobiliary system, with less than 1% of the administered dose being excreted in the urine. wikipedia.orgdrugs.com The biotransformation of this compound is a key aspect of its disposition.
The metabolism of this compound is principally mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. dermnetnz.orgfda.govdrugs.com CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a vast number of drugs. nih.govmdpi.com This enzyme catalyzes the oxidation of this compound, leading to the formation of four primary metabolites that have been identified in plasma. fda.govdrugs.comnih.gov
These oxidative metabolites are:
6-hydroxy-bexarotene
7-hydroxy-bexarotene
6-oxo-bexarotene
7-oxo-bexarotene
| Pharmacokinetic Parameter | Value/Description | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | dermnetnz.orgdrugs.comdrugs.com |
| Terminal Half-life | ~7 hours | fda.govdrugs.com |
| Plasma Protein Binding | >99% | dermnetnz.orgfda.govdrugs.com |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | dermnetnz.orgfda.govdrugs.com |
| Primary Route of Elimination | Hepatobiliary System | wikipedia.orgdrugs.com |
Characterization of Active Oxidative Metabolites
The metabolism of this compound is primarily oxidative, mediated principally by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govoncologynewscentral.comnih.govnih.gov This process results in the formation of four main active metabolites that have been identified in plasma. fda.govdrugs.comnih.govnih.gov These metabolites are 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene. fda.govdrugs.comnih.govnih.gov Among these, 6-hydroxy-bexarotene has been identified as a major circulating metabolite. nih.gov
In vitro studies have confirmed that these oxidative metabolites are active and can activate retinoid receptors. fda.govnih.govnih.govnih.gov However, further research indicates that their potency is significantly lower than that of the parent compound. nih.gov The binding affinity of the synthetic versions of these metabolites to retinoid receptors was found to be much reduced compared to this compound. nih.gov While they demonstrate some activity at retinoid X receptors (RXRs), it is diminished relative to this compound, and they exhibit minimal activity in transactivating retinoic acid receptors (RARs). nih.gov Consequently, despite their systemic exposure, it is considered unlikely that these metabolites contribute significantly to retinoid receptor activation following the administration of this compound. nih.gov
Studies comparing different species have shown that the plasma levels of these oxidative metabolites, relative to the parent compound, are more abundant in humans than in rats or dogs. nih.gov
| Metabolite | Metabolic Pathway | Key Enzyme | Receptor Activity | Notes |
|---|---|---|---|---|
| 6-hydroxy-bexarotene | Oxidation (Hydroxylation) | CYP3A4 | Active, but reduced compared to this compound | A major circulating metabolite nih.gov |
| 7-hydroxy-bexarotene | Oxidation (Hydroxylation) | CYP3A4 | Active, but reduced compared to this compound | Identified in plasma fda.govdrugs.comnih.gov |
| 6-oxo-bexarotene | Oxidation | CYP3A4 | Active, but reduced compared to this compound | Identified in plasma fda.govdrugs.comnih.gov |
| 7-oxo-bexarotene | Oxidation | CYP3A4 | Active, but reduced compared to this compound | Identified in plasma fda.govdrugs.comnih.gov |
Glucuronidation and Further Metabolic Processing
Following Phase I oxidative metabolism, this compound and its hydroxylated metabolites undergo Phase II metabolic processing, primarily through glucuronidation. fda.govnih.govnih.gov This process involves the conjugation of the compound with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase enzymes. wikipedia.org Glucuronidation increases the water solubility of the metabolites, which facilitates their elimination from the body. wikipedia.org
Routes and Mechanisms of Compound Elimination
The elimination of this compound and its various metabolites occurs almost exclusively through the hepatobiliary system. fda.govoncologynewscentral.comfda.govwikipedia.org After metabolic processing in the liver, the compounds are excreted into the bile and subsequently eliminated from the body via feces. fda.govdermnetnz.org This is considered the principal route of elimination. oncologynewscentral.com
In contrast, renal elimination is a very minor pathway for this compound. fda.gov Studies have consistently shown that less than 1% of the administered dose of this compound and its known metabolites is excreted in the urine. drugs.comnih.govfda.govwikipedia.orgdermnetnz.orgdrugbank.com Because the kidneys play a negligible role in the drug's clearance, the pharmacokinetics are not expected to be significantly affected by renal insufficiency. dermnetnz.orgeuropa.eu However, potential alterations in plasma protein binding in patients with renal impairment could indirectly affect the compound's disposition. fda.govdermnetnz.org Given the primary reliance on hepatic clearance, hepatic impairment is expected to significantly decrease the elimination of this compound. fda.gov
| Route of Elimination | Mechanism | Proportion of Elimination | Key Organs |
|---|---|---|---|
| Hepatobiliary | Metabolism (Oxidation, Glucuronidation) followed by biliary excretion and fecal elimination | Primary Route (>99%) | Liver, Intestines |
| Renal | Urinary excretion of parent compound and metabolites | Minor Route (<1%) drugs.comnih.govfda.govwikipedia.orgdermnetnz.orgdrugbank.com | Kidneys |
Preclinical Research on Therapeutic Efficacy
In Vitro Studies on Cellular Models
Growth Inhibition and Apoptosis Induction in Hematopoietic Tumor Cell Lines
Bexarotene (B63655) has demonstrated significant activity in preclinical models of hematopoietic malignancies, particularly cutaneous T-cell lymphoma (CTCL). In vitro studies using CTCL cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. mdpi.comnih.gov Treatment of CTCL cell lines such as MJ, Hut78, and HH with this compound at clinically relevant concentrations (1 and 10 µM) for 96 hours resulted in a dose-dependent increase in apoptosis. nih.gov This was evidenced by an increase in the sub-G1 population and Annexin V binding. nih.gov
The mechanism underlying this pro-apoptotic effect involves the activation of caspase-3 and the subsequent cleavage of poly(ADP-Ribose) polymerase (PARP). nih.gov Furthermore, this compound treatment led to a decrease in the protein levels of survivin, an anti-apoptotic protein. nih.gov Interestingly, the expression of retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα) proteins was suppressed in all three cell lines following this compound treatment. nih.gov In another study, this compound at a concentration of 10 μM was shown to cause an 85% reduction in the proliferation of Hut78 cells after 72 hours. mdpi.com
Table 1: Effects of this compound on Hematopoietic Tumor Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
|---|---|---|---|---|
| MJ, Hut78, HH | 1, 10 | 96 | Dose-dependent increase in apoptosis | nih.gov |
| Hut78 | 10 | 72 | 85% reduction in cell proliferation | mdpi.com |
Effects on Squamous Cell Carcinoma Cell Lines
Preclinical evidence suggests that this compound inhibits the growth of tumor cell lines of squamous epithelial origin in vitro. fda.govresearchgate.net While detailed mechanistic studies on specific squamous cell carcinoma (SCC) cell lines are not extensively detailed in the provided search results, the compound's activity against this cell type has been noted. This growth inhibition is a key aspect of its potential therapeutic utility in squamous cell cancers. Further in vivo studies have substantiated the anti-tumor activity of this compound in animal models of human squamous cell carcinoma. fda.gov
Neuronal Differentiation and Proliferation Inhibition in Neuroblastoma Cell Models
In the context of neuroblastoma, this compound has been shown to induce neuronal differentiation and inhibit proliferation in the human SH-SY5Y cell line. Treatment with this compound prompts these neuroblastoma cells to adopt mature neuronal morphologies, such as pyramidal shapes and the extension of neurites. This is accompanied by an increased expression of the neuronal marker β-tubulin III and the mature neuron marker neurofilament M. Furthermore, this compound upregulates neuronal differentiation markers, including growth-associated protein 43 (GAP43) and synaptophysin (SYP). The differentiation process appears to be mediated through the PI3K-Akt signaling pathway. Concurrently, this compound reduces the proliferation rate of SH-SY5Y cells.
Table 2: Effects of this compound on Neuroblastoma Cell Models
| Cell Line | Effect | Molecular Markers | Pathway Implicated |
|---|---|---|---|
| SH-SY5Y | Induces neuronal differentiation | ↑ β-tubulin III, ↑ neurofilament M, ↑ GAP43, ↑ SYP | PI3K-Akt |
| SH-SY5Y | Inhibits proliferation |
Efficacy in Breast Cancer Cell Line Models
This compound has shown potential in treating breast cancer, including models resistant to standard therapies. In vitro, it can kill breast cancer cells by inducing apoptosis and promoting G1 phase cell cycle arrest. researchgate.netnih.gov It has also been observed to induce cellular senescence, which is associated with increased expression of p21 and p16. nih.gov One study determined the half-maximal inhibitory concentration (IC50) of this compound in the MCF7 breast cancer cell line to be 67 ± 13 µM. nih.gov In a doxorubicin-resistant variant of this cell line, MCF7D, the IC50 was found to be 71 ± 21 µM, suggesting that this compound's efficacy may not be significantly impacted by this form of drug resistance. nih.gov
Table 3: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 67 ± 13 | nih.gov |
| MCF7D (Doxorubicin-resistant) | 71 ± 21 | nih.gov |
Responses in Non-Small Cell Lung Cancer Cell Lines
In non-small cell lung cancer (NSCLC) cell lines, this compound has demonstrated anti-proliferative and pro-apoptotic effects. For instance, in the A549 cell line, the IC50 for this compound was determined to be 85 ± 9 µM. nih.gov this compound has been shown to inhibit the growth of various lung cancer cell lines, though some, like the H226 line, appear to be resistant. nih.gov
Table 4: Cytotoxicity of this compound in a Non-Small Cell Lung Cancer Cell Line
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 85 ± 9 | nih.gov |
In Vivo Studies Using Animal Models
The therapeutic potential of this compound observed in vitro has been further investigated in various animal models of cancer, demonstrating its ability to inhibit tumor growth and prevent cancer development.
In a cutaneous T-cell lymphoma model using HH cell-xenografted mice, daily oral administration of this compound significantly suppressed tumor progression. In breast cancer research, this compound has shown efficacy in multiple models. In the N-nitroso-N-methylurea (NMU)-induced rat model of estrogen receptor-positive (ER+) mammary carcinoma, this compound led to a remarkable 90% reduction in tumor burden. nih.govaacrjournals.org It has also proven effective in preventing ER-negative mammary tumors in transgenic mouse models. nih.govaacrjournals.org For instance, in MMTV-erbB2 mice, this compound significantly inhibited the development of preinvasive mammary lesions such as hyperplasias and carcinoma-in-situ. nih.gov
The chemopreventive effects of this compound have also been established in lung cancer models. In A/J mouse models with genetic alterations in p53 or K-ras, this compound inhibited both tumor multiplicity and volume. nih.govhoustonmethodist.org Furthermore, it reduced the progression of adenoma to adenocarcinoma by approximately 50%. nih.govhoustonmethodist.org An aerosolized formulation of this compound has shown significant chemopreventive effects in mouse models of both lung squamous cell carcinoma and adenocarcinoma. nih.govaacrjournals.org In a genetically engineered mouse model of small cell lung cancer, this compound treatment significantly reduced tumor incidence, number, and load, which was associated with decreased cell proliferation and increased apoptosis within the tumors. aacrjournals.org
Table 5: Summary of this compound Efficacy in In Vivo Animal Models
| Cancer Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Cutaneous T-Cell Lymphoma | HH cell-xenografted mice | Suppressed tumor progression | |
| Breast Cancer (ER+) | NMU-induced rat model | 90% reduction in tumor burden | nih.govaacrjournals.org |
| Breast Cancer (ER-) | MMTV-erbB2 transgenic mice | Significantly inhibited development of preinvasive lesions | nih.gov |
| Lung Cancer | A/J mouse models (p53 or K-ras alterations) | Inhibited tumor multiplicity and volume; Reduced progression to adenocarcinoma by ~50% | nih.govhoustonmethodist.org |
| Lung Squamous Cell Carcinoma & Adenocarcinoma | Mouse models | Significant chemopreventive effect with aerosolized formulation | nih.govaacrjournals.org |
| Small Cell Lung Cancer | Genetically engineered mouse model | Reduced tumor incidence, number, and load | aacrjournals.org |
Tumor Regression and Prevention in Carcinogen-Induced Mammary Carcinoma Models
This compound has demonstrated notable efficacy in the prevention and treatment of mammary tumors in various preclinical models. In rats with N-nitroso-N-methylurea (NMU)-induced mammary carcinomas, this compound has been shown to be highly effective in both preventing and treating these tumors. bioworld.com When used in combination with tamoxifen (B1202) in a tamoxifen-resistant NMU-induced mammary carcinoma model, this compound led to complete or partial regression in 94% of primary breast tumors, a significant increase compared to the 33% regression observed with high-dose tamoxifen alone. bioworld.com
In transgenic mouse models that develop estrogen receptor (ER)-negative breast cancers, this compound has also shown significant promise. nih.gov Specifically, in p53-null mice, a 75% reduction in mammary tumor development was observed at a higher dose. nih.govresearchgate.net Furthermore, in MMTV-erbB2 transgenic mice, which serve as a model for human ER-negative, ErbB2-positive breast cancer, this compound was found to prevent the development of premalignant lesions, including hyperplasia and ductal carcinoma in situ (DCIS)-like lesions. nih.gov Studies in the MMTV-Neu mouse model of mammary carcinogenesis, which also develops ER-negative tumors, showed that this compound decreased the multiplicity of premalignant lesions and tumors in a dose-dependent manner. nih.govaacrjournals.org This anti-tumor activity was associated with the inhibition of cell proliferation and the induction of cellular senescence and apoptosis. nih.govaacrjournals.org The induction of senescence was linked to the upregulation of p21 and p16. aacrjournals.org
Table 1: Efficacy of this compound in Preclinical Mammary Carcinoma Models
| Animal Model | Key Findings | Associated Mechanisms |
|---|---|---|
| N-nitroso-N-methylurea (NMU)-induced rat mammary carcinoma | Highly effective in prevention and treatment. bioworld.com In combination with tamoxifen, achieved 94% complete or partial tumor regression in tamoxifen-resistant tumors. bioworld.com | Induction of aP2 and adipsin gene expression, adipocyte differentiation. bioworld.com |
| p53-null mice | 75% reduction in mammary tumor development. nih.govresearchgate.net | - |
| MMTV-erbB2 transgenic mice | Prevention of premalignant mammary lesions (hyperplasia, DCIS-like lesions). nih.gov | Inhibition of cell proliferation. nih.gov |
| MMTV-Neu transgenic mice | Dose-dependent decrease in the multiplicity of premalignant lesions and tumors. nih.govaacrjournals.org | Inhibition of cell proliferation, induction of cellular senescence and apoptosis. nih.govaacrjournals.org Upregulation of p21 and p16. aacrjournals.org |
Efficacy in Cutaneous T-cell Lymphoma Animal Models
This compound has been investigated for its anti-tumor effects in animal models of cutaneous T-cell lymphoma (CTCL). In immunodeficient mice xenografted with human CTCL cells (HH cells), daily oral treatment with this compound significantly suppressed tumor progression. pieronline.jp This anti-tumor effect was observed at doses of 30 mg/kg and 100 mg/kg. pieronline.jp
The proposed mechanism for this in vivo efficacy involves the upregulation of key cellular regulatory proteins. After two weeks of treatment, this compound was found to significantly increase the expression of mRNA encoding for p21, a protein known to regulate cell cycle progression. pieronline.jp Additionally, the expression of RXRα mRNA and protein was markedly induced in the tumors, suggesting a direct engagement of the drug with its target receptor to mediate the anti-tumor effects. pieronline.jp In vitro studies have also shown that this compound can inhibit the proliferation of various CTCL cell lines, including HuT 78 and HH cells. pieronline.jp The mechanisms underlying this compound's efficacy in CTCL are believed to involve the induction of apoptosis and inhibition of proliferation through the activation of RXR homodimers, which in turn modulate the expression of genes involved in cell differentiation and proliferation. mdpi.comnih.gov
Table 2: Efficacy of this compound in a CTCL Animal Model
| Animal Model | Key Findings | Associated Mechanisms |
|---|---|---|
| HH cell-xenografted immunodeficient mice | Significantly suppressed tumor progression from day 11 to day 28. pieronline.jp | Upregulation of p21 mRNA expression. pieronline.jp Marked induction of RXRα mRNA and protein expression in the tumor. pieronline.jp |
Impact on Amyloid-Beta and Apolipoprotein E Metabolism in Alzheimer's Disease Models
The potential of this compound to modify the pathology of Alzheimer's disease (AD) has been explored in several mouse models. A key study demonstrated that oral administration of this compound to a mouse model of AD led to the enhanced clearance of soluble amyloid-beta (Aβ) from the brain within hours. nih.gov This effect was dependent on apolipoprotein E (ApoE). nih.gov Within 72 hours of treatment, a greater than 50% reduction in Aβ plaque area was observed. nih.gov These pathological changes were accompanied by a rapid reversal of cognitive, social, and olfactory deficits. nih.gov The proposed mechanism involves the activation of retinoid X receptors (RXRs), which transcriptionally induce the expression of ApoE, ABCA1, and ABCG1, genes that facilitate the clearance of Aβ. curealz.org
However, the efficacy of this compound in AD mouse models has been a subject of debate, with some studies failing to replicate the initial compelling findings. nih.gov One study using TASTPM transgenic mice found that a seven-day oral administration of this compound did not result in significant memory improvement, plaque reduction, or enhancement of microglial cell activation. nih.gov Another study using a mouse model that mimics the genetics and pathology of human AD more closely reported perplexing results; this compound reduced soluble Aβ levels in mice with late-stage disease but increased these levels in mice with earlier-stage disease. uic.edu In a mouse model of Down syndrome and Alzheimer's disease, this compound administration reduced the expression of Aβ1-40, but not Aβ1-42, in the hippocampi. frontiersin.org Despite the conflicting results, some studies have continued to demonstrate positive effects, such as the facilitation of soluble Aβ peptide clearance by ApoE and the reversal of cognitive deficits. frontiersin.org
Table 3: Effects of this compound in Alzheimer's Disease Mouse Models
| Animal Model | Key Findings | Associated Mechanisms |
|---|---|---|
| Transgenic AD mouse model | Rapid clearance of soluble Aβ. nih.gov >50% reduction in Aβ plaque area within 72 hours. nih.gov Reversal of cognitive, social, and olfactory deficits. nih.gov | ApoE-dependent clearance of Aβ. nih.gov Transcriptional activation of ApoE, ABCA1, and ABCG1. curealz.org |
| TASTPM transgenic mice | No significant memory improvement, plaque reduction, or enhanced microglial activation after 7 days of treatment. nih.gov | - |
| Genetically accurate human AD mouse model | Reduced soluble Aβ in late-stage AD, but increased levels in early-stage AD. uic.edu | - |
| Down syndrome and AD mouse model | Reduced expression of Aβ1-40 in the hippocampi. frontiersin.org | - |
Anti-Psoriatic Activity in Imiquimod-Induced Psoriatic Plaque Models
Preclinical research on the efficacy of this compound in animal models of psoriasis, specifically the imiquimod-induced psoriatic plaque model, is an area of ongoing investigation. While this compound is clinically used for other dermatological conditions, detailed studies in this specific psoriasis model are not extensively documented in the provided search results. Further research is needed to fully elucidate the anti-psoriatic activity and underlying mechanisms of this compound in this particular animal model.
Neuroprotective and Anti-inflammatory Effects in Models of Neurological Disorders (e.g., LPS-induced Hyperalgesia, Stroke, Traumatic Brain Injury, Parkinson's Disease)
This compound has demonstrated significant neuroprotective and anti-inflammatory properties in a variety of preclinical models of neurological disorders.
In a mouse model of lipopolysaccharide (LPS)-induced hyperalgesia, this compound treatment ameliorated the heightened pain sensitivity. imrpress.comscialert.net This effect was associated with an increase in RXR expression and the suppression of the TLR4/MyD88-dependent signaling pathway in the central nervous system, leading to reduced expression of pro-inflammatory mediators such as COX-2 and IL-1β. researchgate.netresearchgate.net
In models of acute brain injury, this compound has also shown protective effects. In a mouse model of subarachnoid hemorrhage, this compound administration improved neurological scores, reduced cell death, and attenuated microglia activation and neuroinflammation. nih.gov These benefits were linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov Similarly, in a mouse model of traumatic brain injury (TBI), this compound promoted axon sprouting and increased the expression of brain-derived neurotrophic factor (BDNF) specifically in microglia/macrophages. nih.gov It also shifted microglia/macrophages from a pro-inflammatory to an anti-inflammatory state, an effect that was also partially dependent on PPARγ. nih.gov
In a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease, low doses of this compound were found to rescue dopamine (B1211576) neurons and reverse behavioral deficits. nih.govnih.gov This neurorestorative effect is thought to be mediated through biased interactions with Nurr1-RXR heterodimers. jddonline.com Notably, these neuroprotective effects were observed at doses significantly lower than those used in cancer models. jddonline.com
Table 4: Neuroprotective and Anti-inflammatory Effects of this compound in Neurological Disorder Models
| Animal Model | Neurological Disorder | Key Findings | Associated Mechanisms |
|---|---|---|---|
| LPS-injected mice | Inflammatory hyperalgesia | Ameliorated hyperalgesia. imrpress.comscialert.net | Increased RXR expression; suppression of TLR4/MyD88-dependent signaling. researchgate.netresearchgate.net |
| Endovascular perforation mouse model | Subarachnoid hemorrhage | Improved neurological score, reduced cell death, attenuated microglia activation and neuroinflammation. nih.gov | Activation of PPARγ. nih.gov |
| Controlled cortical impact mouse model | Traumatic brain injury | Promoted axon sprouting, increased microglia/macrophage-specific BDNF expression, induced a shift to an anti-inflammatory microglial phenotype. nih.gov | Partially PPARγ-dependent. nih.gov |
| 6-OHDA lesioned rats | Parkinson's disease | Rescued dopamine neurons and reversed behavioral deficits. nih.govnih.gov | Biased interactions with Nurr1-RXR heterodimers. jddonline.com |
Promotion of Myogenesis and Muscle Regeneration in Muscle Wasting Models
The role of this compound in promoting myogenesis and muscle regeneration in the context of muscle wasting conditions is an emerging area of research. While the provided search results allude to the involvement of RXRs in various physiological processes, detailed preclinical studies specifically investigating the efficacy of this compound in animal models of muscle wasting were not prominently featured. Therefore, a comprehensive understanding of this compound's potential in this therapeutic area requires further investigation.
Insulin (B600854) Sensitizer Effects in Non-Insulin Dependent Diabetes Mellitus Models
This compound has been evaluated for its potential as an insulin sensitizer in preclinical models of non-insulin dependent diabetes mellitus (Type 2 Diabetes). In a study using a type 2 diabetic rat model, the neuroprotective effects of this compound were investigated. nih.gov While this study focused on neurological outcomes, it was conducted in a diabetic model, suggesting the relevance of this compound in this disease context. Another study in diabetic rats explored the combined antidiabetic activity of this compound and icariin. nih.gov However, this study found that icariin treatment alone led to a significant reduction in glucose levels and improved β-cell function, with fewer side effects compared to the other treatment groups, including the one with this compound. nih.gov The mechanisms by which RXR agonists like this compound may influence insulin sensitivity are linked to their role in forming heterodimers with other nuclear receptors, such as PPARs, which are key regulators of glucose and lipid metabolism. semanticscholar.org
Clinical Research and Therapeutic Outcomes
Efficacy in Cutaneous T-cell Lymphoma (CTCL)
Bexarotene (B63655) has demonstrated significant clinical activity in the treatment of Cutaneous T-cell Lymphoma (CTCL), a type of non-Hodgkin's lymphoma that primarily affects the skin.
One retrospective analysis of 66 patients with both early (IB-IIA) and advanced-stage CTCL showed an intention-to-treat response rate of 44% nih.gov. In a study comparing this compound monotherapy to combination therapy with phototherapy, the monotherapy group, which included a high proportion of early-stage patients, showed a response rate of 83.3% after 8 weeks based on the modified Severity-Weighted Assessment Tool (mSWAT) nih.gov.
Some studies have indicated varied response rates depending on the specific cohort. One 10-year retrospective study in Finland found that only 33% of patients with advanced-stage disease responded to therapy, which was lower than the response seen in early-stage patients nih.govmedicaljournals.se. Conversely, a long-term phase 2 study in Japan reported a slightly higher objective response rate of 57.1% in patients with advanced-stage (IIB and IIIA) mycosis fungoides lymphomahub.comnih.gov. A retrospective study of 66 patients found that responses were seen in all stages and were actually higher in advanced stages nih.gov.
The durability of the response to this compound is a critical aspect of its therapeutic profile. In a pivotal trial for advanced-stage CTCL, the projected median duration of response was 299 days wustl.edunih.govbohrium.com. Another study reported a median response duration of 8 months, with some responses lasting over 48 months nih.gov.
Other studies have shown varying durations. A French study reported a median response duration of 16 months nih.gov. A 10-year Finnish study found the mean duration of response to be 21 months medicaljournals.se. The median time to achieve a response has been reported to be between 3 months and 58 days in different studies nih.govmedicaljournals.selymphomahub.comnih.gov. In a long-term Japanese study, the median duration of response was not reached during the study period, with the longest response lasting 1618 days lymphomahub.comnih.gov. The "time to next treatment" (TTNT), a surrogate for clinical benefit, has been reported to be between 5.4 and 22.1 months for patients treated with retinoids like this compound oup.com.
Clinical Investigations in Other Malignancies
Beyond CTCL, this compound has been investigated for its potential therapeutic effects in other types of cancer.
This compound has been studied as a treatment for non-small cell lung cancer (NSCLC), often in combination with standard chemotherapy agents. A phase I/II trial combined this compound with cisplatin (B142131) and vinorelbine (B1196246) for patients with advanced NSCLC nih.gov. In the phase II portion of this study, the objective response rate was 25% nih.gov. Despite the modest response rate, the survival outcomes were encouraging, with a median survival time of 14 months and a 1-year survival rate of 61% nih.gov. The projected 3-year survival rate was 30% nih.gov.
A proof-of-principle clinical trial in patients with early-stage (I to II) NSCLC administered this compound for 7 to 9 days before surgical resection aacrjournals.org. This study was designed to assess the drug's effect on biomarkers within the tumor tissue rather than clinical response, but it established that therapeutic levels of this compound could be achieved in lung tumors, leading to changes in biomarkers related to cell proliferation and growth factor signaling aacrjournals.org. These findings support the rationale for further investigation of rexinoids in the treatment of NSCLC nih.gov.
Studies in Acute Myeloid Leukemia
This compound has been investigated for its potential therapeutic role in non-M3 Acute Myeloid Leukemia (AML). In vitro studies have demonstrated that this compound can inhibit the proliferation of non-M3 AML cell lines and promote the differentiation of leukemic blasts. ashpublications.orgashpublications.org This differentiation-inducing property suggests a non-cytotoxic therapeutic approach for AML. ashpublications.org
Phase I clinical trials were designed to assess the safety and activity of this compound in patients with relapsed or refractory non-M3 AML. ascopubs.org In one such study, daily oral administration of this compound was found to be well-tolerated at the doses studied. ashpublications.org Early signs of clinical activity were observed, including decreased bone marrow blast counts, improved platelet counts, and increased neutrophil counts. ashpublications.orgascopubs.org A key finding from this research was evidence of leukemic blast differentiation. ashpublications.org Analysis of peripheral blood neutrophils from some patients showed that they contained the leukemic cytogenetic abnormality, indicating that the malignant blasts were maturing into neutrophils. ashpublications.org
A subsequent Phase II trial continued to explore this compound as a monotherapy for non-M3 AML. ashpublications.org The findings supported the earlier evidence of clinical activity, with responses including reductions in bone marrow blasts and improvements in platelet and neutrophil counts. ashpublications.org The combined results from the Phase I and II studies suggested that this compound is an active agent in a specific subgroup of patients with AML. ashpublications.org
| AML Study Overview | |
| Study Phase | Phase I |
| Patient Population | Relapsed or refractory non-M3 AML ascopubs.org |
| Key Findings | Inhibited proliferation of non-M3 AML cell lines in vitro. ashpublications.orgInduced differentiation of leukemic blasts. ashpublications.orgascopubs.orgWell-tolerated as a daily oral agent. ashpublications.orgEvidence of clinical activity: decreased bone marrow blasts, improved platelet and neutrophil counts. ashpublications.orgascopubs.org |
| AML Study Overview | |
| Study Phase | Phase II |
| Patient Population | Non-M3 AML ashpublications.org |
| Key Findings | Confirmed earlier evidence of clinical activity. ashpublications.orgObserved platelet count response and neutrophil increases. ashpublications.orgSuggested increased activity in patients with 5q minus abnormalities. ashpublications.orgConcluded to be an active agent in a subgroup of AML patients. ashpublications.org |
Research in Breast Cancer
This compound, a selective retinoid X receptor (RXR) ligand, has been evaluated for its efficacy as a chemopreventive and chemotherapeutic agent in preclinical models of breast cancer. aacrjournals.org Research has focused on its potential to prevent and overcome acquired multidrug resistance, a significant challenge in breast cancer treatment. aacrjournals.org
In a study using the human breast cancer cell line MDA-MB-231, this compound was tested in combination with cytotoxic agents like paclitaxel (B517696), doxorubicin (B1662922), and cisplatin. aacrjournals.org When cells were treated with a combination of this compound and a chemotherapeutic agent, they remained sensitive to the agent, whereas cells treated with the cytotoxic agent alone developed resistance. aacrjournals.org Furthermore, when cells that had already acquired drug resistance were treated with the this compound combination, their sensitivity to the cytotoxic agent increased. aacrjournals.org These findings were also confirmed in an in vivo xenograft model. aacrjournals.org The combination regimen was also found to reduce the invasiveness and angiogenic potential of the cancer cells compared to their resistant counterparts. aacrjournals.org
| Breast Cancer Research Overview | |
| Study Type | Preclinical (in vitro and in vivo) |
| Model | MDA-MB-231 human breast cancer cells and xenograft model aacrjournals.org |
| Key Findings | Prevented development of acquired resistance to paclitaxel, doxorubicin, and cisplatin. aacrjournals.orgOvercame acquired drug resistance in previously resistant cells. aacrjournals.orgReduced cell invasiveness and angiogenic potential. aacrjournals.org |
| Breast Cancer Research Overview | |
| Study Type | Phase II Clinical Trial |
| Patient Population | Metastatic breast cancer (hormone-refractory, chemotherapy-refractory, tamoxifen-resistant) nih.govascopubs.org |
| Key Findings | Limited objective response rate (3% to 6%). ascopubs.orgApproximately 20% of patients achieved clinical benefit (partial response or stable disease ≥ 6 months). ascopubs.org |
Clinical Exploration in Neurological Disorders
Research in Alzheimer's Disease
This compound, an FDA-approved retinoid X receptor (RXR) agonist, garnered significant attention for its potential as a therapeutic for Alzheimer's disease (AD). nih.govnih.gov Its mechanism is linked to metabolic pathways relevant to the production and removal of amyloid-beta (Aβ), a protein central to AD pathology. clinicaltrials.gov
Effects on Amyloid-Beta Metabolism and Clearance
Initial preclinical studies in mouse models of Alzheimer's disease produced exciting results. nih.gov Research showed that this compound could rapidly clear soluble Aβ from the brain, reduce the burden of neuritic plaques, and reverse behavioral deficits. nih.govdovepress.com The proposed mechanism involved stimulating the clearance of soluble Aβ peptides. dovepress.com However, subsequent studies attempting to replicate these findings yielded mixed results; some failed to observe a reduction in amyloid plaques, particularly in older mice or more aggressive amyloidogenic models. dovepress.comnih.gov Some research suggests that rather than degrading Aβ fibrils, this compound may prolong the lag phase of fibril growth. nih.gov
Modulation of Apolipoprotein E (ApoE) Lipidation
The primary mechanism by which this compound is thought to influence Alzheimer's pathology is through its role as an RXR agonist. mdpi.com RXRs form heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs), to regulate the expression of genes involved in lipid metabolism. nih.govpatsnap.com Activation of the RXR-LXR system induces the expression of Apolipoprotein E (ApoE) and the lipid transporters ATP-binding cassette transporter A1 (ABCA1) and ABCG1. nih.govnih.gov
These transporters are crucial for the lipidation of ApoE, a process essential for its function in transporting cholesterol and clearing Aβ. mdpi.comfrontiersin.org The ApoE4 isoform is a major genetic risk factor for late-onset AD and is known to be less lipidated than the benign ApoE3 form. nih.gov Preclinical studies in apoE4-targeted replacement mice demonstrated that this compound treatment increased the levels of ABCA1 and ABCG1, which in turn reversed the lipidation deficiency of ApoE4. nih.gov This enhanced lipidation is believed to facilitate Aβ clearance and reduce amyloid pathology. mdpi.com A study in healthy human subjects also showed that this compound treatment resulted in a modest (25%) increase in cerebrospinal fluid (CSF) ApoE levels. nih.gov
Regulation of Neuroinflammation and Microglial Phagocytosis
Neuroinflammation, particularly the activation of microglia, is a key component of Alzheimer's disease pathology. nih.gov Microglia can play a dual role, either clearing Aβ deposits through phagocytosis or releasing pro-inflammatory factors that contribute to neurotoxicity. nih.govjpreventionalzheimer.com this compound's mechanism of action also involves modulating this neuroinflammatory response.
As an RXR agonist, this compound can promote the phagocytosis of Aβ by microglia. dovepress.com This activation of microglial scavenging functions is a potential therapeutic strategy to enhance the removal of toxic protein aggregates from the brain. mdpi.combiorxiv.org In vitro and in vivo studies have indicated that this compound can suppress inflammation and activate microglial phagocytosis, contributing to its neuroprotective effects. mdpi.com By enhancing the ability of microglia to engulf and clear Aβ, this compound may help to mitigate the downstream inflammatory cascade that leads to neuronal damage. jpreventionalzheimer.com
| Alzheimer's Disease Research Overview | |
| Area of Research | Amyloid-Beta Metabolism and Clearance |
| Model(s) | Animal models, Human clinical trials |
| Key Findings | Initial animal studies showed rapid clearance of soluble Aβ and plaque reduction. nih.govdovepress.comReplication studies had mixed results, with some showing no effect on plaques. dovepress.comnih.govA human trial showed reduced brain amyloid in ApoE4 non-carriers, but not in carriers. nih.govAnother human study showed no effect on Aβ metabolism, possibly due to poor CNS penetration. nih.gov |
| Alzheimer's Disease Research Overview | |
| Area of Research | ApoE Lipidation |
| Model(s) | Animal models, Human subjects |
| Key Findings | Acts as an RXR agonist, upregulating ABCA1 and ABCG1. nih.govnih.govIncreases the lipidation of ApoE, which is critical for Aβ clearance. mdpi.comReversed the lipidation deficiency of the high-risk ApoE4 isoform in mice. nih.govModestly increased ApoE levels in the CSF of healthy humans. nih.gov |
| Alzheimer's Disease Research Overview | |
| Area of Research | Neuroinflammation and Microglial Phagocytosis |
| Model(s) | In vitro and in vivo studies |
| Key Findings | RXR agonists can promote phagocytosis in microglia. dovepress.comThis compound has been shown to suppress inflammation and activate microglial phagocytosis. mdpi.comEnhancing microglial clearance of Aβ is a key part of its proposed therapeutic action. jpreventionalzheimer.com |
Assessment of Cognitive Function Improvement
Initial preclinical research into this compound generated considerable interest regarding its potential role in treating Alzheimer's disease. A 2012 study involving transgenic mice engineered with familial Alzheimer's disease mutations reported that this compound could reverse neurodegeneration, enhance cognitive performance, and lower levels of amyloid-β. nih.gov The proposed mechanism involved the activation of Retinoid X Receptors (RXRs), which in turn was suggested to increase the production of Apolipoprotein E (ApoE) and facilitate the clearance of soluble amyloid-β from the brain. nih.govbrightfocus.org This initial study reported a significant reduction in amyloid plaque burden and a reversal of behavioral deficits in the animal models. nih.gov
However, subsequent research has yielded conflicting results, questioning the initial findings. frontiersin.org Several independent research groups failed to fully replicate the primary outcomes of the original study, particularly the rapid clearance of amyloid plaques. nih.govalzinfo.orgneurosciencenews.com While some follow-up animal studies noted modest benefits in memory, they did not observe a significant impact on the characteristic amyloid plaques of Alzheimer's disease. alzinfo.org
Further complicating the outlook, a study using a mouse model for Down syndrome and Alzheimer's disease found that chronic administration of this compound actually impaired cognitive functions, including reference, working, and spatial memory. frontiersin.org Human data remains very limited. A single published case report of off-label this compound use in a patient with Alzheimer's who was positive for the APOE4 allele showed no cognitive benefit after three months of treatment. nih.gov While two clinical trials in human subjects have been conducted, the detailed results regarding cognitive improvement are not consistently supported by the broader base of preclinical replication studies. frontiersin.org The initial excitement surrounding this compound as a potential Alzheimer's therapy has been tempered by these subsequent, less conclusive findings. nih.govalzinfo.org
Studies on Myelin Repair and Remyelination in Multiple Sclerosis
This compound has been investigated as a potential agent for myelin repair, a critical therapeutic goal in multiple sclerosis (MS) to reverse neurological damage. mssociety.org.ukmstrust.org.uk The compound targets retinoid X receptors (RXRs) on oligodendrocytes, the cells responsible for producing myelin in the central nervous system, to stimulate the remyelination process. mssociety.org.ukmstrust.org.ukfrontiersin.org
A significant phase 2a clinical trial, known as CCMR-One, was conducted to assess the efficacy of this compound in patients with relapsing-remitting multiple sclerosis. mssociety.org.ukmultiplesclerosisnewstoday.comnih.gov The results of this trial provided the first concrete evidence of drug-induced myelin repair in human subjects. mssociety.org.uktheguardian.com
Key findings from the CCMR-One trial indicated that this compound was able to regenerate the myelin sheath covering nerve fibers. mssociety.org.uk This was demonstrated through objective measurements, including vision tests that measure the speed of nerve signals from the eye to the brain (visual evoked potentials) and specific types of magnetic resonance imaging (MRI) scans. multiplesclerosisnewstoday.commssociety.org.uktheguardian.com An important secondary finding from an analysis of the trial data suggested that the remyelination prompted by this compound was associated with neuroprotection. multiplesclerosisnewstoday.com Patients who showed greater signs of myelin repair also had reduced levels of serum neurofilament light chain (NfL), a biomarker for nerve damage. multiplesclerosisnewstoday.com
Despite these promising results regarding efficacy, the compound was very poorly tolerated by trial participants. mssociety.org.uk The study reported serious side effects, including underactive thyroid gland (hypothyroidism) in all participants and high levels of triglycerides in the blood in 90% of participants. mssociety.org.uk Due to the severity of these adverse effects, this compound will not be advanced into further clinical trials for the treatment of MS. mssociety.org.ukmssociety.org.uktheguardian.com Nevertheless, the trial was considered a landmark study, as it established a proof of concept that remyelination is an achievable therapeutic goal in humans. mssociety.org.uk
| Parameter | Description | Key Finding | Source |
|---|---|---|---|
| Study Name | CCMR-One | A phase 2a, randomized, double-blind, placebo-controlled trial. | multiplesclerosisnewstoday.comnih.gov |
| Participant Group | 50 individuals with relapsing-remitting MS. | Patients were aged 18-50 and were also receiving dimethyl fumarate. | mssociety.org.uknih.gov |
| Primary Outcome | Assessment of safety and efficacy in promoting remyelination. | The trial did not meet its primary efficacy endpoint but showed positive signs in exploratory analyses. | frontiersin.orgnih.gov |
| Evidence of Remyelination | Measured by visual evoked potentials (VEP) and MRI scans. | This compound reduced VEP latency, indicating faster nerve signal transmission and repaired myelin. | multiplesclerosisnewstoday.commssociety.org.uk |
| Evidence of Neuroprotection | Measured by serum neurofilament light chain (NfL) levels. | Patients with greater remyelination also showed a reduction in NfL, a marker of nerve damage. | multiplesclerosisnewstoday.com |
| Trial Conclusion | This compound will not be developed further for MS. | The drug was poorly tolerated due to serious side effects (e.g., hypothyroidism, hypertriglyceridemia). | mssociety.org.uktheguardian.com |
Preliminary Research in Stroke, Traumatic Brain Injury, and Parkinson's Disease
Preliminary, preclinical research suggests that this compound may have therapeutic potential for other neurological conditions beyond Alzheimer's and MS, including Parkinson's disease, stroke, and traumatic brain injury. nih.gov
In animal models of Parkinson's disease, this compound has shown neuroprotective effects. jddonline.com Studies using 6-hydroxydopamine-lesioned rats, a common model for Parkinson's, found that low doses of this compound were able to rescue dopamine (B1211576) neurons and reverse behavioral deficits. nih.govnih.gov This effect is thought to be mediated through the compound's interaction with Nurr1-RXR heterodimers, which are crucial for the growth and survival of dopaminergic neurons. jddonline.comnih.gov Notably, the neuroprotective effects in these models were observed at doses significantly lower than those used in cancer therapy. jddonline.comnih.gov
Research into the role of this compound in acute brain injuries like stroke and traumatic brain injury (TBI) is also emerging. nih.gov Its mechanisms of action in these contexts are believed to involve the inhibition of inflammatory responses and the upregulation of microglial phagocytosis, which helps clear cellular debris after injury. nih.govmssm.edu For instance, in an experimental model of subarachnoid hemorrhage, a type of stroke, this compound was found to attenuate early brain injury by inhibiting the activation of microglia through a PPARγ-dependent pathway. mssm.edu These findings, while promising, are based on animal models, and further research is required to determine any potential clinical utility in humans for these conditions.
Efficacy in Psoriasis
This compound has demonstrated efficacy in the treatment of psoriasis, a chronic, hyperproliferative, and inflammatory skin disorder. nih.gov Research has shown that systemic treatment with oral this compound can lead to significant reductions in parameters associated with the disease. nih.gov Specifically, it has been shown to decrease epidermal proliferation (measured by Ki-67), reduce inflammation (measured by dermal CD4 and epidermal CD8 cells), and improve cellular differentiation (indicated by changes in keratin 10 and 16). nih.gov
Clinical Evaluations of Topical Formulations
The efficacy of this compound has also been established in topical formulations for treating mild to moderate plaque psoriasis. researchgate.netnih.gov
A key nonrandomized, open-label, phase II pilot trial investigated the use of a 1% this compound gel in 24 adults with stable plaque psoriasis affecting 15% or less of their body surface area. nih.gov The study evaluated the safety and efficacy of the gel applied with an escalating frequency for up to 24 weeks. The primary measure of efficacy was the Physician's Global Assessment (PGA) score. nih.gov
The results of this trial were positive, showing that 1% this compound gel was active in treating the condition. nih.gov A significant portion of the patients experienced substantial improvement in their psoriasis. The treatment was also well-tolerated by the participants. nih.gov Further research has supported the use of 1% this compound gel as both a monotherapy and as a combination therapy with narrowband ultraviolet B (UVB) phototherapy for mild-to-moderate psoriasis. researchgate.net
| Efficacy Measure | Patient Cohort (n=24) | Percentage of Patients | Source |
|---|---|---|---|
| ≥50% Improvement (PGA Score) | 15 | 63% | nih.gov |
| ≥90% Clearing (PGA Score) | 6 | 25% | nih.gov |
| Maintained Response (8-week follow-up) | 6 | 25% | nih.gov |
Combination Therapy Regimens and Synergistic Effects
Combinations with Phototherapy Modalities (e.g., PUVA, Narrowband UVB)
Bexarotene (B63655) has been combined with phototherapy modalities such as psoralen (B192213) plus ultraviolet A (PUVA) and narrowband UVB. dovepress.comashpublications.org Historically, retinoids have been used in combination with phototherapy for mycosis fungoides and Sézary syndrome. dovepress.com
Table 1: this compound Combination with Phototherapy Modalities
| Combination Therapy | Study Type | Patient Numbers (N) | Disease Stage | Overall Response Rate (ORR) | Key Findings |
| This compound + PUVA | Phase III Randomized | 87 (41 PUVA alone, 46 combination) | Early-stage CTCL (IA–IIA) | PUVA alone: 71%; Combination: 77% | No significant difference in ORR, but fewer PUVA sessions required in combination arm. dovepress.com |
| This compound + Phototherapy (PUVA or Narrowband UVB) | Single-center study | 3 | Relapsed/Refractory CTCL | 100% | Effective in achieving responses. ashpublications.org |
Co-administration with Interferon Alpha
The co-administration of this compound with interferon alpha (IFN-α) has been explored due to the established efficacy of both agents in CTCL. dovepress.comnih.gov While promising results have been reported in case studies, larger prospective studies have provided more nuanced findings. nih.govashpublications.org
Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Methotrexate (B535133), Gemcitabine)
This compound has been combined with conventional chemotherapeutic agents like methotrexate and gemcitabine (B846), particularly in the context of CTCL. nih.govdovepress.com
A retrospective study on 12 patients with early-stage, treatment-refractory CTCL evaluated the efficacy of oral this compound in combination with methotrexate. nih.gov While both medications are used in clinical settings, studies on their synergistic activity to significantly increase response rates are ongoing, and optimal combinations have not been definitively identified. nih.govdovepress.com
Gemcitabine has shown efficacy in CTCL, particularly in patients with tumors, and can be used in combination with this compound as a maintenance therapy for mycosis fungoides plaques and patches. cancernetwork.com A Phase II combination study of gemcitabine and this compound in CTCL patients has been conducted. nih.gov
Combination with Histone Deacetylase Inhibitors (e.g., Vorinostat)
The combination of this compound with histone deacetylase (HDAC) inhibitors, such as vorinostat, has been investigated due to their complementary mechanisms in promoting cell differentiation and apoptosis. nih.govmedsci.org In vitro studies have demonstrated that the combination of this compound with an HDAC inhibitor leads to cooperative activation of gene transcription and reduction of cell viability in human tumor cell lines. medsci.orgnih.gov
Concomitant Use with Other Targeted Therapeutic Agents (e.g., Denileukin Diftitox, Pralatrexate)
This compound has been studied in combination with other targeted therapeutic agents, including denileukin diftitox and pralatrexate (B1268). nih.govdovepress.com
Table 2: this compound Combination with Targeted Therapeutic Agents
| Combination Therapy | Study Type | Patient Numbers (N) | Disease Stage/Condition | Overall Response Rate (ORR) | Key Findings |
| This compound + Denileukin Diftitox | Phase I Trial | 14 | Relapsed/Refractory CTCL | 67% (4 CR, 4 PR) | Higher response rate than monotherapy; this compound upregulated IL-2R expression. dovepress.comnih.govnih.gov |
| This compound + Pralatrexate | Phase I/II Trial | 34 (evaluable) | Relapsed/Refractory CTCL | 61% (4 CR, 14 PR) | Higher response rate than individual drugs; well-tolerated. nih.govaacrjournals.org |
| This compound + Pralatrexate | Single-center experience | 14 | Advanced-stage Relapsed/Refractory MF | 50% (7/14) | Better profile than pralatrexate alone at this center. ashpublications.orgamegroups.org |
Impact of Concomitant Medications on Therapeutic Response (e.g., Lipid-Lowering Agents)
Concomitant medications can impact the therapeutic response and pharmacokinetics of this compound. This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4). europa.eufda.gov
CYP3A4 Inhibitors : Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, erythromycin, protease inhibitors, grapefruit juice) may theoretically lead to an increase in plasma this compound concentrations. europa.eudermnetnz.org
CYP3A4 Inducers : Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, phenytoin, dexamethasone, phenobarbital) may theoretically cause a reduction in plasma this compound concentrations, potentially decreasing its efficacy. europa.eufda.govdermnetnz.org
Lipid-Lowering Agents : this compound commonly causes hypertriglyceridemia and hypercholesterolemia. ashpublications.org Lipid-lowering agents are frequently co-administered to manage these effects. ashpublications.org
Gemfibrozil (B1671426) : Concomitant administration of gemfibrozil with this compound is not recommended as it results in substantial increases in plasma concentrations of this compound. europa.eufda.govdermnetnz.orgresearchgate.net The mechanism of this interaction is unknown. europa.eu
Atorvastatin (B1662188) : Data from clinical studies indicate that this compound concentrations were not affected by concomitant administration of atorvastatin. europa.eufda.govdermnetnz.org However, this compound may decrease the exposure (AUC) to atorvastatin, a CYP3A4 substrate, by half. fda.gov
Fenofibrate : Fenofibrate is often started in patients commencing this compound unless contraindicated. oxford-haematology.org.uk
Other Interactions :
this compound may induce CYP3A4, potentially reducing the efficacy of other substances metabolized by this enzyme, such as tamoxifen (B1202) or oral contraceptives. europa.eufda.govoxford-haematology.org.uk
Caution should be exercised with co-administration of agents that enhance insulin (B600854) secretion or insulin sensitizers (e.g., sulfonylureas, thiazolidinediones) as this compound may potentially enhance the action of insulin, leading to hypoglycemia. oxford-haematology.org.uk
Concomitant use of oral retinoids with tetracyclines may increase the risk of pseudotumor cerebri/intracranial hypertension. medscape.com
Table 3: Impact of Concomitant Medications on this compound
| Concomitant Medication Type | Examples | Impact on this compound Plasma Concentration | Impact on Concomitant Medication | Recommendation |
| CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Clarithromycin, Erythromycin, Protease Inhibitors, Grapefruit Juice | Theoretical increase | - | Use Caution/Monitor europa.eudermnetnz.org |
| CYP3A4 Inducers | Rifampicin, Phenytoin, Dexamethasone, Phenobarbital | Theoretical reduction | - | Use Caution/Monitor europa.eufda.govdermnetnz.org |
| Lipid-Lowering Agents | Gemfibrozil | Substantial increase | - | Not Recommended europa.eufda.govdermnetnz.orgresearchgate.net |
| Atorvastatin | No significant effect | Decreased atorvastatin exposure | Use Caution/Monitor europa.eufda.govdermnetnz.org | |
| Fenofibrate | - | - | Often initiated with this compound oxford-haematology.org.uk | |
| Other Drugs | Tamoxifen | - | Decreased tamoxifen concentration | Use Caution/Monitor fda.gov |
| Oral Contraceptives | - | Theoretical reduction in efficacy | Use Caution/Monitor europa.euoxford-haematology.org.uk | |
| Insulin-enhancing agents (e.g., sulfonylureas) | - | Potential for hypoglycemia | Use Caution/Monitor oxford-haematology.org.uk | |
| Tetracyclines | - | Increased risk of pseudotumor cerebri/intracranial hypertension | Avoid or Use Alternate Drug medscape.com |
Mechanisms of Therapeutic Resistance and Pathways of Disease Progression
Identification of Cellular and Molecular Pathways Contributing to Resistance
Several cellular and molecular alterations have been identified that contribute to diminished responsiveness to bexarotene (B63655).
Loss of Retinoid X Receptor-alpha (RXR-α) Expression: A primary mechanism of resistance involves the downregulation of the drug's target, the retinoid X receptor-alpha (RXR-α). Studies have shown that malignant T-cells can develop resistance to this compound-induced apoptosis, and this often correlates with a significant decrease in RXR-α protein expression. nih.govnih.gov In one case study of a patient with adult T-cell leukemia/lymphoma who relapsed after initial response to a this compound-containing regimen, the resistant tumor cells exhibited markedly reduced RXR-α expression compared to the pre-therapy, sensitive cells. nih.govnih.gov This loss of the receptor prevents the drug from exerting its therapeutic effects.
Resistance to Apoptosis: this compound's therapeutic action is partly mediated by its ability to induce apoptosis (programmed cell death) in malignant T-cells. nih.govnih.gov However, some tumor cells are inherently resistant or acquire resistance to this apoptotic effect. nih.gov Research has shown that while this compound can induce apoptosis in CTCL cell lines, this is associated with the activation of caspase-3 and cleavage of poly(ADP-Ribose) polymerase (PARP), as well as the downregulation of survivin, an anti-apoptotic protein. nih.gov Resistance may arise from alterations in these or other apoptosis-regulating pathways.
Alterations in the p53/p73 Pathway: this compound has been found to activate the p53/p73 pathway in CTCL cells, which can lead to cell cycle arrest and inhibition of proliferation. researchgate.netnih.gov This activation is mediated by the phosphorylation of p53, which in turn influences the expression of downstream target genes like p21, Bax, and survivin. researchgate.netnih.gov In some CTCL cell lines, resistance to this compound has been observed, suggesting that defects or alterations in the p53/p73 signaling cascade could be a contributing factor to therapeutic failure. researchgate.netnih.gov
Genomic Alterations as Biomarkers of Resistance: Specific genetic markers may predict a patient's response to this compound. For instance, studies have explored the utility of the NAV3 gene as a potential biomarker. medicaljournals.senih.gov Deletions in the NAV3 gene have been associated with a poor clinical response to this compound in patients with CTCL. medicaljournals.senih.govmedicaljournalssweden.se In one study, patients with low-level NAV3 deletions were more likely to be non-responders or to progress after an initial partial response. medicaljournals.senih.gov
| Pathway/Mechanism | Description | Key Molecules Involved | Reference |
| Receptor Downregulation | Decreased expression of the drug's target receptor, leading to reduced drug binding and signaling. | Retinoid X Receptor-alpha (RXR-α) | nih.govnih.gov |
| Apoptosis Evasion | Intrinsic or acquired resistance of cancer cells to programmed cell death induced by this compound. | Caspase-3, PARP, Survivin | nih.govnih.gov |
| Cell Cycle Dysregulation | Alterations in pathways that control cell proliferation, allowing cancer cells to bypass this compound-induced arrest. | p53, p73, p21, Bax | researchgate.netnih.gov |
| Genomic Alterations | Specific genetic changes in tumor cells that correlate with a lack of response to therapy. | NAV3 gene deletions | medicaljournals.senih.govmedicaljournalssweden.se |
Strategies and Research Approaches to Overcome Resistance
To address the challenge of this compound resistance, researchers are exploring several strategies, including combination therapies and the development of novel drugs.
Combination Therapies: Combining this compound with other therapeutic agents is a promising approach to enhance its efficacy and overcome resistance.
This compound and Interferon-α (IFN-α): The combination of this compound and IFN-α has been investigated in patients with CTCL. nih.govnih.gov While some studies have shown promising results with rapid clearing of skin disease, others have concluded that the addition of IFN-α did not significantly increase the response rate expected with this compound alone. nih.govnih.gov The rationale for this combination is based on the potential for synergistic effects. nih.gov
This compound and Phototherapy: Combining oral this compound with phototherapy (such as PUVA) has been explored as a way to potentially reduce resistance to phototherapy and decrease the required UV irradiation dose. nih.gov
Development of Novel Rexinoids and this compound Analogs: Researchers are actively developing new rexinoids and modifying the structure of this compound to create analogs with improved efficacy and potentially a better side-effect profile. mdpi.comaacrjournals.orgresearchgate.net The goal is to develop compounds that can more effectively induce apoptosis and inhibit proliferation in cancer cells, including those that have become resistant to this compound. mdpi.comresearchgate.net These novel agents may have enhanced ability to activate RXR-mediated transcription or may bypass certain resistance mechanisms. mdpi.comaacrjournals.org For example, novel pyrimidinyl analogues of this compound have shown greater effectiveness in preventing lung carcinogenesis in preclinical models with an improved safety profile. aacrjournals.org
| Strategy | Approach | Rationale | Key Findings | Reference |
| Combination Therapy | This compound + Interferon-α | Potential for clinical synergism. | Mixed results; some studies show rapid improvement, others no significant increase in response rate. | nih.govnih.gov |
| Combination Therapy | This compound + Denileukin Diftitox | This compound upregulates the IL-2 receptor, the target of denileukin diftitox. | Phase 1 trial showed a 67% overall response rate in refractory CTCL. | nih.govnih.gov |
| Combination Therapy | This compound + Phototherapy | May reduce resistance to phototherapy and lower UV dose. | Combination therapy tended to decrease the required UV irradiation dose. | nih.gov |
| Drug Development | Novel Rexinoids and this compound Analogs | To create compounds with enhanced efficacy, better safety profiles, and the ability to overcome resistance. | Preclinical studies of novel analogs show promise in cancer prevention and treatment models. | mdpi.comaacrjournals.orgresearchgate.net |
Advanced Drug Delivery Systems and Formulation Research
Development of Nanoformulation Approaches for Enhanced Efficacy
Nanoformulation strategies are pivotal in surmounting the challenges associated with poorly soluble drugs like bexarotene (B63655). researchgate.netnih.gov By reducing particle size to the nanometer range, these approaches increase the surface-area-to-volume ratio, leading to improved dissolution rates and bioavailability. researchgate.net Encapsulating this compound within nanocarriers can also offer benefits such as controlled release and targeted delivery. nih.govnih.gov
Liposomes, which are vesicles composed of lipid bilayers, serve as a promising vehicle for both topical and systemic drug delivery. researchgate.netnih.gov Their structure allows for the encapsulation of hydrophobic drugs like this compound within the lipid layers, potentially enhancing skin penetration and localizing drug action.
Research into topical liposomal gels of this compound has been conducted to improve the management of cutaneous T-cell lymphoma (CTCL). researchgate.net In one study, liposomes were prepared using a thin-film hydration method followed by sonication. A 3² full factorial design was employed to optimize the formulation, varying the concentration of different phospholipids (B1166683) (PL-100S, PL-90H, and SPC) and the cholesterol-to-lipid ratio to assess their impact on entrapment efficiency and vesicle size. The resulting optimized liposomal formulation was then incorporated into a gel base for topical application. The study demonstrated that the liposomal gel formulation of this compound could improve the treatment and management of CTCL. researchgate.net
Table 1: Factorial Design and Characterization of this compound Liposomes
| Formulation Code | Sonication Time (min) | Cholesterol:Lipid Ratio | Entrapment Efficiency (%) | Vesicle Size (nm) |
|---|---|---|---|---|
| LC2 | 1.5 | 17.5 | 63.28 | 320.78 |
| LC4 | 2.5 | 17.5 | 72.99 | 526.70 |
Data derived from a study on the development of liposomal topical gel of this compound. researchgate.net
Nanoparticle systems, including nanocrystals and polymeric nanoparticles, have been extensively investigated to enhance the oral bioavailability and therapeutic effect of this compound. nih.govnih.gov These systems work by increasing the dissolution rate and saturation solubility of the drug. researchgate.net
This compound Nanocrystals: One approach involves formulating this compound into nanocrystals. A precipitation-combined microfluidization method, using stabilizers like lecithin, has been successfully employed. researchgate.net Studies have shown that reducing this compound's particle size significantly increases its in vitro dissolution rate. nih.govresearchgate.net Pharmacokinetic evaluations in rats revealed that orally administered this compound nanocrystals led to a higher area under the curve (AUC), indicating significantly increased bioavailability compared to a standard this compound solution. nih.gov
Surface modification of these nanocrystals has also been explored. In one study, this compound nanocrystals were prepared via precipitation and high-pressure homogenization and then surface-modified with folate-chitosan (FA-CS) conjugates. tandfonline.comnih.gov This modification relied on the electrostatic interaction between the negatively charged nanocrystals and the positively charged FA-CS. nih.gov The resulting nanocrystals (FC-NC-Bex) showed a nearly 6.5-fold increase in dissolution rate compared to raw this compound. tandfonline.comnih.gov Subsequent in vivo studies in rats demonstrated a 3-fold increase in AUC₀₋∞ and a 1.5-fold increase in maximum plasma concentration (Cmax) for the surface-modified nanocrystals compared to a this compound suspension. nih.gov
Table 2: Physicochemical Properties of Surface-Modified this compound Nanocrystals
| Parameter | Value |
|---|---|
| Mean Particle Size | 631.3 ± 2.7 nm |
| Polydispersity Index (PDI) | 0.33 ± 0.06 |
| Zeta Potential | +24.6 ± 1.9 mV |
Data from a study on this compound nanocrystals with surface modification by folate–chitosan (B1678972) conjugates. tandfonline.comnih.gov
Polymeric Nanoparticles: Another avenue of research is the use of biocompatible polymers to create nanoparticle delivery systems. Folate-decorated this compound-loaded bovine serum albumin nanoparticles (FA-BEX-BSANPs) have been developed to solubilize the drug and facilitate targeted delivery to cancer cells overexpressing folate receptors. nih.gov These nanoparticles were prepared using a desolvation technique followed by conjugation with folate. Differential scanning calorimetry and X-ray diffraction analyses confirmed that this compound existed in an amorphous state within these nanoparticles. In vitro drug release studies showed a controlled and sustained release pattern. nih.gov
Table 3: Characteristics of Folate-Modified this compound-Loaded BSA Nanoparticles
| Parameter | Value |
|---|---|
| Diameter | 195.3 ± 5.6 nm |
| Zeta Potential | -33.64 ± 1.97 mV |
| Folate Conjugation | 71.28 ± 1.93 µg per mg BSA |
Data from a study on folate-modified this compound-loaded bovine serum albumin nanoparticles. nih.gov
Engineering of Co-Crystal Formulations for Improved Pharmacokinetic Profiles and Tissue Distribution
Pharmaceutical co-crystals are multicomponent crystalline solids composed of an active pharmaceutical ingredient (API) and a coformer molecule. nih.gov This crystal engineering approach can significantly improve the physicochemical properties of an API, such as solubility and stability, leading to enhanced bioavailability and tissue distribution. nih.govresearchgate.net
Several novel co-crystal formulations of this compound have been developed and evaluated. In one study, a co-crystal of this compound and ligustrazine (2BEX-LIG) was constructed. nih.govresearchgate.net This co-crystal demonstrated enhanced solubility and stability. Pharmacokinetic studies in rats showed that the absolute bioavailability of this compound administered as the 2BEX-LIG co-crystal increased from 22.89% to 42.86% compared to this compound alone. nih.gov Furthermore, the cerebral concentration of this compound was increased by 3.4-fold, suggesting that this co-crystal formulation improves oral bioavailability and brain distribution. nih.govresearchgate.net
Another study utilized a deep learning model to screen for potential coformers and successfully synthesized and characterized four new this compound co-crystals with pyrazine (B50134), 2,5-dimethylpyrazine (B89654), methyl isonicotinate, and ethyl isonicotinate. mdpi.comnih.gov All four co-crystals exhibited superior solubility and dissolution rates compared to the parent drug. mdpi.com For instance, at a pH of 6.8, all co-crystals showed about a 1.5-fold advantage in solubility. mdpi.com Pharmacokinetic studies in rats demonstrated that the plasma exposure (AUC₀₋₈ₕ) of the this compound-pyrazine and this compound-2,5-dimethylpyrazine co-crystals were 1.7 and 1.8 times greater, respectively, than that of this compound powder. mdpi.comnih.gov
Table 4: Pharmacokinetic Parameters of this compound Co-Crystals in Rats
| Formulation | Relative Bioavailability (AUC Increase) |
|---|---|
| BEX-Pyrazine Co-crystal | 1.7-fold |
| BEX-2,5-Dimethylpyrazine Co-crystal | 1.8-fold |
| 2BEX-LIG Co-crystal | 1.87-fold (Absolute bioavailability from 22.89% to 42.86%) |
Data compiled from studies on this compound co-crystals. mdpi.comnih.govnih.gov
Translational Research and Future Directions
Identification and Validation of Novel Biomarkers for Therapeutic Response and Prognosis
One area of investigation has centered on the NAV3 gene, a candidate cancer gene. A study involving 21 CTCL patients treated with bexarotene (B63655) found that low-level deletions of the NAV3 gene were significantly more common in non-responders or those who progressed after a short partial response. nih.govresearchgate.netresearchgate.net This suggests that NAV3 deletions could serve as a negative predictive biomarker for this compound efficacy. Conversely, the same study noted that chromosome 12 tetraploidy was observed in the lesions of two of the three patients who achieved and maintained a complete remission, hinting at a possible favorable prognostic role, potentially reflecting a robust anti-tumor immune response. nih.govresearchgate.net
Beyond specific genetic aberrations, the expression level of the drug's target, the retinoid X receptors (RXRs), has been proposed as a preliminary indicator of response in various cancers. embopress.orgnih.gov The hypothesis is that higher levels of RXRs in tumor cells could lead to a more potent therapeutic effect upon this compound administration. Further validation is required to establish RXR expression as a reliable biomarker for personalizing this compound therapy across different malignancies. embopress.orgnih.gov The identification and validation of such biomarkers are crucial steps toward precision medicine, allowing for the selection of patients who will derive the most benefit and avoiding unnecessary treatment for those unlikely to respond. nih.govactasdermo.org
Table 1: Investigational Biomarkers for this compound Therapy in CTCL
| Biomarker | Potential Association with this compound Response | Study Finding |
|---|---|---|
| NAV3 Gene Deletion | Negative Prognosis / Non-response | Statistically significant occurrence in non-responders or patients with short partial response. researchgate.netresearchgate.net |
| Chromosome 12 Tetraploidy | Favorable Prognosis / Complete Response | Observed in patients who remained in complete remission. researchgate.net |
| RXR Expression Level | Positive Response | Suggested as a preliminary indicator for response in various cancers. embopress.orgnih.gov |
Design and Development of this compound Analogs with Enhanced Selectivity and Potency
While this compound is effective in certain cancers, its clinical use is often hampered by a side-effect profile that includes hyperlipidemia and hypothyroidism. nih.govresearchgate.net These adverse effects are largely attributed to this compound's "crossover" activity and its activation of permissive RXR heterodimers with other nuclear receptors like the Liver X Receptor (LXR) and the Thyroid Hormone Receptor (TR). nih.govresearchgate.netmdpi.com This has spurred the design and development of novel this compound analogs with the goal of uncoupling the desired anti-cancer effects from the mechanisms that cause these toxicities.
The overarching strategy is to create new rexinoids with enhanced selectivity for RXR homodimers, which are believed to mediate the primary anti-proliferative and pro-apoptotic effects, while minimizing interaction with the heterodimeric partners responsible for side effects. nih.govcancerrxgene.org This involves synthetic modifications to the parent this compound molecule to alter its binding affinity and subsequent receptor activation profile.
Several series of novel analogs have been developed and evaluated. For instance, pyrimidinyl (Py) analogues of this compound, such as PyBex , have demonstrated greater efficacy in preventing lung carcinogenesis in animal models with a reduced impact on plasma triglyceride levels compared to the parent compound. nih.gov Another novel rexinoid, MSU-42011 , was selected from a screening paradigm based on its potent anti-inflammatory activity and low induction of sterol regulatory element-binding protein (SREBP), a marker for lipid-related side effects. nih.gov
In the context of CTCL, a series of "Generation 7" analogs, including A71, A72, A74, A76, and A77 , have shown a complete or nearly complete termination of CTCL cell proliferation in vitro, which was significantly greater than that produced by this compound. cancerrxgene.org Some of these analogs, particularly A70, A76, and A77 , also displayed enhanced RXR-mediated transcriptional activity. nih.gov Furthermore, the most effective of these analogs were shown to upregulate the expression of critical tumor suppressor genes, such as ATF3 and EGR3. nih.govresearchgate.net These findings suggest that rational drug design can yield new rexinoids with superior biological properties and an improved therapeutic index. nih.govnih.gov
Table 2: Selected this compound Analogs and Their Developmental Goals
| Analog Name/Series | Key Structural Modification/Class | Primary Goal | Reported Advantage |
|---|---|---|---|
| PyBex | Pyrimidinyl analogue | Enhanced efficacy, improved safety | More effective in lung cancer prevention (animal model), less elevation of triglycerides. nih.gov |
| MSU-42011 | Novel rexinoid | Potent efficacy, reduced toxicity | Potent anti-inflammatory activity without elevating triglycerides. nih.gov |
| Generation 7 (A70-A77) | Varied modifications (e.g., aliphatic ring contractions) | Enhanced potency in CTCL | Greater reduction in CTCL cell proliferation; enhanced RXR activation and tumor suppressor gene induction. nih.govcancerrxgene.org |
| Disila-bexarotene | Twofold sila-substitution (C/Si exchange) | Altered molecular structure and properties | Maintained high potency as an RXR agonist despite significant structural changes. dermnetnz.org |
| V-125 | Novel rexinoid | Improved potency and selectivity, minimal toxicity | Potent anti-inflammatory activity without elevating triglycerides; increased tumor-free survival in animal models. cancerrxgene.org |
Exploration of New Therapeutic Indications and Unmet Medical Needs
The mechanism of action of this compound, primarily through the activation of RXRs which regulate a wide array of genes involved in cell proliferation, differentiation, and inflammation, suggests its potential utility beyond CTCL. actasdermo.orgscispace.com Consequently, significant research has been dedicated to repurposing this compound for other diseases with high unmet medical needs, particularly in the realms of neurodegenerative disorders and other cancers.
Neurodegenerative Diseases:
Parkinson's Disease (PD): Research in animal models of Parkinson's disease has shown that low doses of this compound can rescue dopamine (B1211576) neurons and reverse behavioral deficits. embopress.orgnih.gov This neuroprotective effect is thought to be mediated through the interaction of this compound with Nurr1-RXR heterodimers, which are crucial for the survival of dopaminergic neurons. dermnetnz.org Notably, the effective doses in these models were up to 100-fold lower than those used in cancer therapy, suggesting a potential for a more favorable side-effect profile in this indication. embopress.orgnih.gov
Multiple Sclerosis (MS): this compound was investigated for its potential to promote myelin repair. A Phase 2a trial did show evidence of enhanced myelin repair in people with relapsing MS. nih.gov However, the trial was halted from progressing to Phase 3 due to serious side effects, including hypothyroidism and high triglyceride levels, which were poorly tolerated by participants. nih.govcancerrxgene.org
Other Oncological Indications:
Non-Small Cell Lung Cancer (NSCLC): this compound has been investigated both as a single agent and in combination with chemotherapy for NSCLC. researchgate.netresearchgate.net Early trials suggested activity, and a proof-of-principle study demonstrated that this compound could repress the expression of key cancer-related biomarkers like cyclin D1 and EGFR in tumors, particularly when high intratumoral drug concentrations were achieved. researchgate.net Combination therapy with cisplatin (B142131) and vinorelbine (B1196246) showed better-than-expected survival rates in one trial. mdpi.com
Rare Genetic Disorders:
Multiple Sulfatase Deficiency (MSD): In a notable example of drug repurposing for a rare disease, a screen of FDA-approved drugs identified this compound as a potential therapeutic agent for MSD. nih.govnih.gov This ultra-rare, progressive neurodegenerative disorder is caused by mutations in the SUMF1 gene, leading to dysfunctional sulfatases. In vitro studies on MSD patient cells showed that this compound, particularly in combination with tazarotene, could increase sulfatase activity and correct cellular pathology by increasing the stability of the defective FGE protein. nih.govnih.govcancerrxgene.org
Strategies to Address Challenges in Clinical Translation, particularly CNS Penetration
Despite promising preclinical data, the translation of this compound into effective therapies, especially for central nervous system (CNS) disorders, faces several challenges. A primary hurdle is achieving sufficient drug concentrations in the brain to elicit a therapeutic effect.
This compound is a small, fat-soluble molecule, which inherently allows it to cross the blood-brain barrier (BBB). researchgate.net Studies in rat models of cerebral ischemia-reperfusion injury have confirmed that this compound penetrates the BBB and can exert neuroprotective effects, such as reducing BBB permeability and suppressing the expression of MMP-9, an enzyme that disrupts the barrier. researchgate.netembopress.org However, studies in healthy human subjects have revealed a significant challenge: while oral administration leads to micromolar concentrations in the plasma, only low nanomolar levels are detected in the cerebrospinal fluid (CSF). mdpi.com This indicates poor CNS penetration in humans, which may explain the limited success in Alzheimer's clinical trials where Aβ metabolism was unaffected. mdpi.com
To overcome these limitations, various strategies are being explored:
Formulation Technologies: One approach to improve bioavailability and potentially CNS delivery is through advanced drug delivery systems. The development of This compound nanocrystals has been shown to significantly increase the in vitro dissolution rate. cancerrxgene.org In vivo studies in rats demonstrated that oral administration of these nanocrystals enhanced the bioavailability of this compound compared to a standard solution. cancerrxgene.org Nanoparticle-based delivery systems are a broad area of research aimed at improving the transport of drugs across the BBB. mdpi.comdermnetnz.org
Understanding Drug-Drug Interactions: A significant challenge in clinical translation is managing this compound's interactions with other drugs. This compound is known to be an inducer of the CYP3A4 enzyme, which is responsible for the metabolism of many medications. nih.govnih.gov For instance, co-administration of this compound significantly reduces the plasma concentration of atorvastatin (B1662188), a commonly used lipid-lowering agent, which has important implications for managing the hyperlipidemia side effect. nih.gov Understanding and managing these interactions is crucial for the safe and effective clinical use of this compound, both for its approved indication and for any future applications.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action
To fully harness the therapeutic potential of this compound and its analogs, a deep and comprehensive understanding of its molecular mechanisms is required. The integration of multiple high-throughput "omics" data—such as genomics, transcriptomics, proteomics, and epigenomics—offers a powerful approach to dissect the complex signaling networks modulated by rexinoids.
Multi-omics studies have begun to provide a more holistic view of this compound's effects. For example, in the context of myoblast differentiation, researchers have integrated RNA-seq (transcriptomics) with ChIP-seq (epigenomics) for various histone acetylation marks and the histone acetyl-transferase p300. nih.govnih.gov This approach revealed distinct patterns of gene expression and p300-associated histone acetylation at different chromatin states, providing a detailed map of the epigenetic and transcriptional landscape shaped by rexinoid signaling during this process. nih.govresearchgate.net This integrative analysis has helped to identify novel genetic targets and characterize the interplay between RXR signaling, chromatin modifiers, and master regulatory factors like MyoD. nih.govresearchgate.net
In the context of Alzheimer's disease, a combination of single-cell RNA-seq and single-nucleus ATAC-seq (a technique to assess chromatin accessibility) has been used in mouse models to decode the effects of this compound treatment on different cell types within the brain. nih.gov This powerful approach revealed that this compound induces cell-type-specific transcriptomic and epigenomic changes. The study identified a multi-layered transcriptional cascade initiated by RXR activation, which involves the upregulation of downstream transcription factors and the induction of metabolic pathways relevant to neural function. nih.gov
Quantitative proteomics using techniques like iTRAQ has also been employed to uncover the neuroprotective mechanisms of this compound in models of cerebral ischemia-reperfusion injury. nih.gov This research identified hundreds of differentially expressed proteins following this compound treatment, with significant enrichment in metabolism, calcium signaling, and MAPK signaling pathways. nih.gov Such studies can pinpoint specific proteins and pathways, like the JIP3/ASK1/JNK/Caspase 3 signaling pathway, that are key mediators of the drug's therapeutic action. nih.gov
By integrating these diverse omics datasets, researchers can construct detailed models of the regulatory events and signaling networks that underlie this compound's action. This comprehensive understanding is essential for identifying more precise biomarkers, rationally designing next-generation rexinoids, and discovering novel therapeutic applications. embopress.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Adapalene |
| Atorvastatin |
| This compound |
| Cisplatin |
| Fenofibrate |
| Gefitinib |
| Isotretinoin |
| LG100268 |
| MSU-42011 |
| Paclitaxel (B517696) |
| PyBex |
| Tazarotene |
| Tretinoin (B1684217) (all-trans retinoic acid) |
| V-125 |
| Vinorelbine |
| A70 |
| A71 |
| A72 |
| A74 |
| A75 |
| A76 |
Q & A
Q. How can researchers address publication bias in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
